1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form the intermediate 3-chlorobenzyl methanesulfonate. This intermediate is then reacted with N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE: This compound is structurally similar but has a different position of the chlorine atom on the phenyl ring.
(3S)-1-{[(3,4-DICHLOROPHENYL)METHANE]SULFONYL}-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE: Another related compound with additional chlorine atoms and a different stereochemistry.
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group
Properties
Molecular Formula |
C20H31ClN2O3S |
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Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H31ClN2O3S/c1-14(2)19(15(3)4)22-20(24)17-8-10-23(11-9-17)27(25,26)13-16-6-5-7-18(21)12-16/h5-7,12,14-15,17,19H,8-11,13H2,1-4H3,(H,22,24) |
InChI Key |
GVMFEGJGYTYWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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